

# 1,1'-Sulfonyldiimidazole: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 1,1'-Sulfonyldiimidazole

Cat. No.: B1293689

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 7189-69-7

This technical guide provides an in-depth overview of **1,1'-Sulfonyldiimidazole** (SDI), a versatile reagent in organic synthesis. The document details its chemical and physical properties, provides a comprehensive synthesis protocol, outlines its applications in forming sulfonamides and in coupling reactions, and presents essential safety and handling information.

## Core Properties

**1,1'-Sulfonyldiimidazole** is a white to light cream crystalline solid.[1][2] It is a key reagent in organic chemistry, primarily utilized for the activation of alcohols and amines and in the synthesis of sulfonamides and sulfonate esters.[3] Its reactivity stems from the sulfonyl group attached to two imidazole rings, which act as good leaving groups.[3]

## Physicochemical Data

Property	Value	Source
CAS Number	7189-69-7	[4]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>4</sub> O <sub>2</sub> S	[4]
Molecular Weight	198.20 g/mol	[4]
Melting Point	135-137 °C	[5]
Boiling Point	471.0 ± 28.0 °C (Predicted)	[2]
Density	1.60 ± 0.1 g/cm <sup>3</sup> (Predicted)	[2]
Appearance	Light cream crystalline powder	[2]
Solubility	Soluble in Methanol.[2] Insoluble in many common organic solvents.	[6]
pKa	0.11 ± 0.10 (Predicted)	[2]

## Structural Information

Identifier	Value	Source
SMILES	<chem>O=S(=O)(n1ccnc1)n2ccnc2</chem>	[5]
InChI	InChI=1S/C6H6N4O2S/c11-13(12,9-3-1-7-5-9)10-4-2-8-6-10/h1-6H	[5]
InChIKey	ZLKNPIVTWNMMMH-UHFFFAOYSA-N	[5]

## Synthesis of 1,1'-Sulfonyldiimidazole

**1,1'-Sulfonyldiimidazole** is typically synthesized from the reaction of imidazole with sulfonyl chloride.[7]

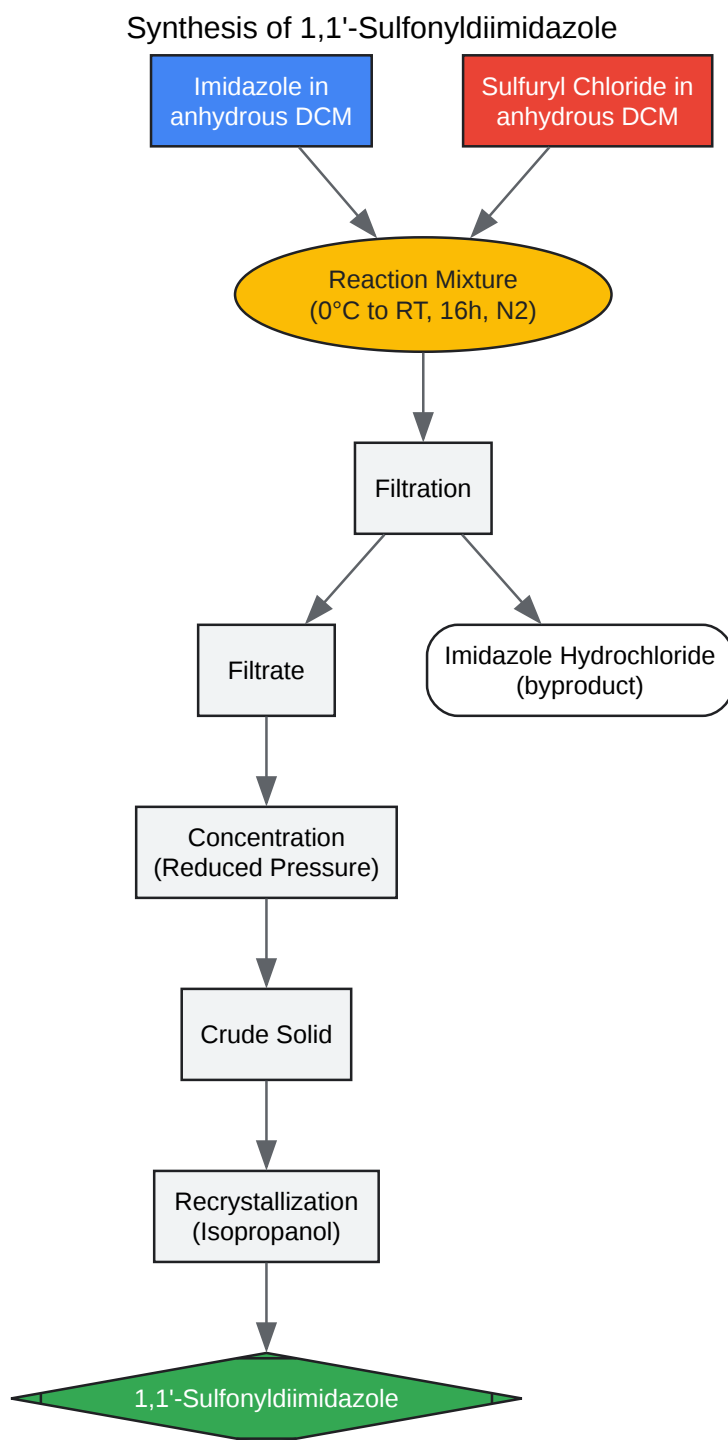
## Experimental Protocol

Materials:

- Imidazole
- Sulfuryl chloride
- Anhydrous Dichloromethane (DCM)
- Anhydrous Isopropanol
- Nitrogen gas
- Standard glassware for inert atmosphere reactions

Procedure:

- Under a nitrogen atmosphere, a solution of imidazole (4.75 equivalents) in anhydrous dichloromethane is prepared in a flask and cooled to 0 °C.
- A solution of sulfuryl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the cooled imidazole solution.
- The reaction mixture is allowed to warm to room temperature and stirred for 16 hours under a nitrogen atmosphere.
- The resulting suspension is filtered to remove imidazole hydrochloride.
- The filtrate is concentrated under reduced pressure to yield a solid.
- The crude solid is recrystallized from refluxing isopropanol to afford pure **1,1'-Sulfonyldiimidazole** as a colorless crystalline solid.<sup>[7]</sup>



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Caption: Workflow for the synthesis of **1,1'-Sulfonyldiimidazole**.

## Applications in Organic Synthesis

**1,1'-Sulfonyldiimidazole** is a valuable reagent for the activation of carboxylic acids, facilitating the formation of amide bonds, which is a cornerstone of peptide synthesis and drug development.<sup>[3][8]</sup> It is also utilized in Suzuki coupling reactions, a powerful method for forging carbon-carbon bonds.<sup>[1]</sup>

## Amide Bond Formation

SDI activates carboxylic acids to form an acyl-imidazolide intermediate, which is highly reactive towards amines, leading to the formation of an amide bond.

## Experimental Protocol for Amide Bond Formation (General)

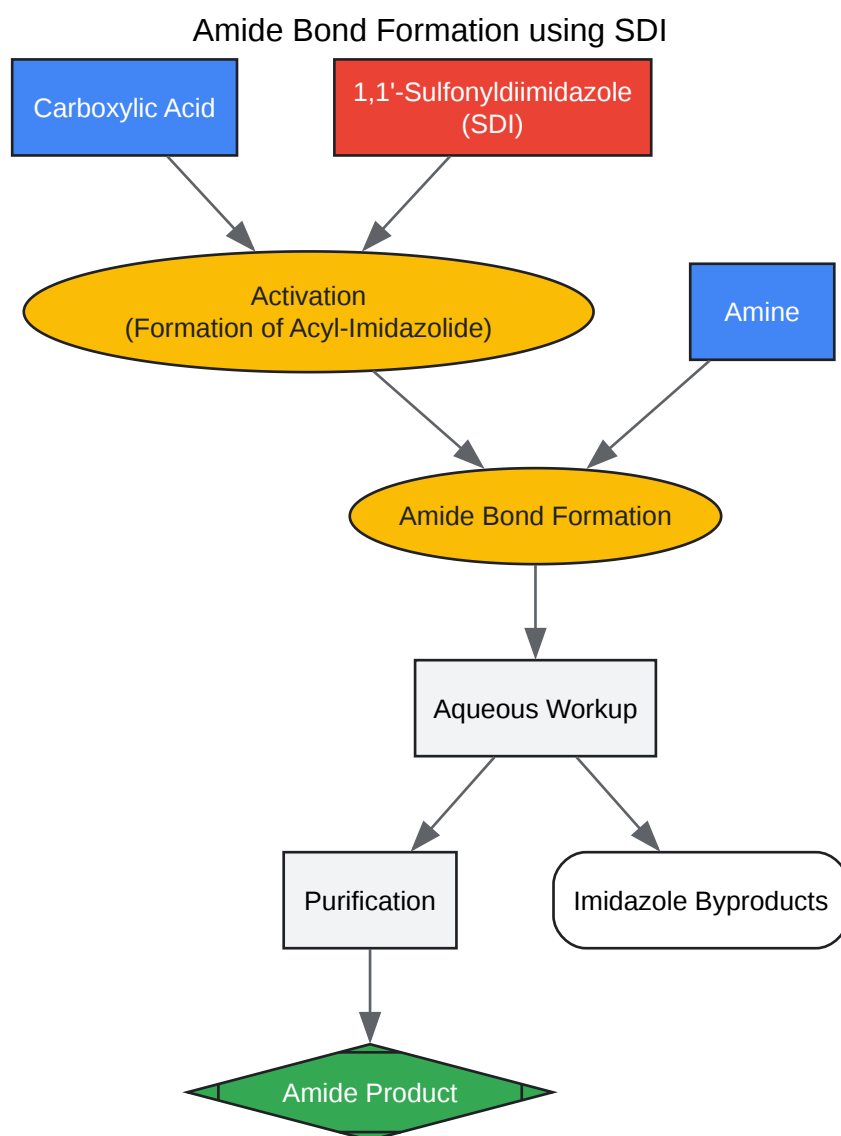
Materials:

- Carboxylic acid
- Amine
- **1,1'-Sulfonyldiimidazole** (SDI)
- Anhydrous aprotic solvent (e.g., Dichloromethane, THF)
- Nitrogen gas

Procedure:

- In a flask under a nitrogen atmosphere, dissolve the carboxylic acid in the anhydrous solvent.
- Add one equivalent of **1,1'-Sulfonyldiimidazole** to the solution and stir at room temperature. The formation of the activated intermediate can be monitored by TLC or LC-MS.
- Once the activation is complete, add the amine (1-1.2 equivalents) to the reaction mixture.
- Stir the reaction at room temperature until completion.

- Upon completion, the reaction is worked up by washing with aqueous solutions to remove the imidazole byproduct and any unreacted starting materials.
- The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.[8]



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